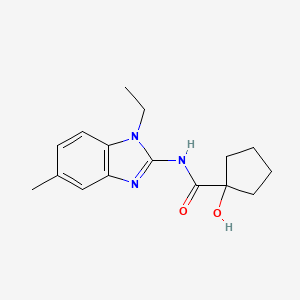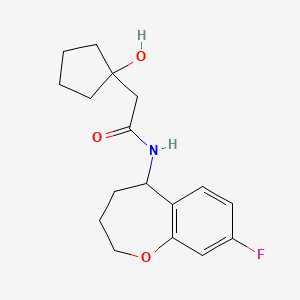![molecular formula C13H26N2O2 B6637921 N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide](/img/structure/B6637921.png)
N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide, commonly known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to have potential as a treatment for a variety of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Wirkmechanismus
TAK-659 exerts its anti-tumor effects by selectively inhibiting N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide, a key enzyme in the BCR signaling pathway. This compound is required for the activation of downstream signaling pathways that promote the survival and proliferation of B-cells. By inhibiting this compound, TAK-659 prevents the activation of these signaling pathways, leading to B-cell death.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, TAK-659 has been shown to have other biochemical and physiological effects. For example, TAK-659 has been shown to inhibit the production of pro-inflammatory cytokines in response to Toll-like receptor (TLR) activation. This suggests that TAK-659 may have potential as a treatment for autoimmune and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TAK-659 as a research tool is its specificity for N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide. Unlike other this compound inhibitors, TAK-659 does not inhibit other kinases in the same family, such as Tec or Itk. This specificity allows researchers to more accurately study the role of this compound in B-cell signaling and function. However, one limitation of TAK-659 is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of TAK-659. One area of interest is the use of TAK-659 in combination with other therapies, such as chemotherapy or immunotherapy. Another area of interest is the development of TAK-659 analogs with improved pharmacokinetic properties. Finally, further studies are needed to fully understand the potential therapeutic applications of TAK-659 in autoimmune and inflammatory diseases.
Synthesemethoden
The synthesis of TAK-659 has been described in several publications. In one such study, TAK-659 was synthesized via a multi-step process involving the reaction of 2-(1-hydroxyethyl)pyrrolidine with tert-butyl 2-bromoacetate to yield N-tert-butyl-2-(3-bromopropyl)pyrrolidine. Subsequent reaction of this compound with 2-cyanophenylboronic acid in the presence of a palladium catalyst afforded the desired product, TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that TAK-659 inhibits N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide activity and downstream signaling pathways in B-cells, leading to cell death. In vivo studies in mouse models of CLL and NHL have demonstrated that TAK-659 can significantly reduce tumor burden and prolong survival.
Eigenschaften
IUPAC Name |
N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-9(12(17)14-13(3,4)5)15-7-6-11(8-15)10(2)16/h9-11,16H,6-8H2,1-5H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOUGBHXDMGPPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(C1)C(C)C(=O)NC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[4-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]piperidin-1-yl]methyl]benzonitrile](/img/structure/B6637853.png)
![[4-[[(3-Ethoxyspiro[3.4]octan-1-yl)amino]methyl]oxan-4-yl]methanol](/img/structure/B6637857.png)
![1-[2-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-oxoethyl]-3-methylpyridin-2-one](/img/structure/B6637858.png)
![(3-Ethylpyridin-4-yl)-[4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidin-1-yl]methanone](/img/structure/B6637862.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide](/img/structure/B6637865.png)
![[2-[(4-chloro-2,3-dihydro-1H-inden-1-yl)sulfonyl]-3-methylimidazol-4-yl]methanol](/img/structure/B6637871.png)
![[3-[[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]methanol](/img/structure/B6637872.png)
![[1-[[3-(2,3-dihydro-1H-inden-1-ylamino)phenyl]methyl]piperidin-4-yl]methanol](/img/structure/B6637874.png)
![N-[4-(hydroxymethyl)pyridin-3-yl]-6-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B6637888.png)

![(4-Fluorophenyl)-[1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methanol](/img/structure/B6637919.png)
![2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide](/img/structure/B6637927.png)
![7-[1-(1,3-Benzoxazol-2-yl)ethyl]-3-ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B6637928.png)